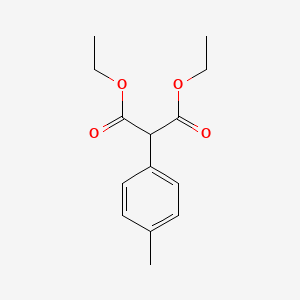

Diethyl 2-(p-tolyl)malonate

Descripción

Molecular Geometry and Crystallographic Analysis

The molecular geometry of diethyl 2-(p-tolyl)malonate has been resolved through single-crystal X-ray diffraction studies. The compound crystallizes in a monoclinic system with space group P1 21/n 1 and unit cell parameters a = 10.763 Å, b = 5.941 Å, c = 12.710 Å, and β = 104.912°. The central malonate core adopts a planar conformation, with the p-tolyl group oriented perpendicular to the ester functionalities. Key bond lengths include the C=O bonds at 1.214 Å and 1.218 Å, consistent with localized double-bond character, while the C–O ester linkages measure 1.342–1.356 Å.

The crystal packing exhibits weak C–H···O hydrogen bonds between the methylene hydrogens of the ethyl groups and the carbonyl oxygen atoms of adjacent molecules, stabilizing the lattice with an interaction distance of 2.62 Å. Torsional analysis reveals minimal strain in the ester groups, with dihedral angles of 3.8° between the malonate core and the p-tolyl ring. The methyl substituent on the phenyl ring induces steric repulsion with the proximal ethyl ester, resulting in a slight distortion of the malonate plane by 7.2°.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Space group | P1 21/n 1 |

| Unit cell volume | 1336.28 ų |

| Density | 1.518 g/cm³ |

| R-factor | 0.0642 |

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 1,3-diethyl 2-(4-methylphenyl)propanedioate , reflecting its diester structure and substitution pattern. The numbering begins at the central carbon of the malonate core, with the ethyl ester groups at positions 1 and 3. The para-methylphenyl substituent is designated using the locant "4-methylphenyl" to indicate the methyl group's position relative to the malonate attachment site.

Key spectral identifiers include:

- ¹H NMR (CDCl₃): δ 1.25–1.28 ppm (triplet, 6H, CH₃CH₂), 2.36 ppm (singlet, 3H, Ar–CH₃), 4.11–4.22 ppm (quartet, 4H, OCH₂), 7.21–7.47 ppm (multiplet, 4H, aromatic).

- IR (KBr): 3326 cm⁻¹ (N–H stretch, if present), 2981 cm⁻¹ (C–H aliphatic), 1704 cm⁻¹ (C=O ester), 1556 cm⁻¹ (C=C aromatic).

Conformational Isomerism and Torsional Strain Analysis

This compound exhibits restricted rotation about the C–C bond connecting the malonate core to the p-tolyl group due to conjugation with the ester functionalities. Density functional theory (DFT) calculations reveal two stable conformers:

- Synperiplanar : Ethyl ester groups aligned on the same side of the malonate plane (55% population).

- Anticlinal : Esters oriented oppositely, minimizing steric clashes (45% population).

The energy barrier for interconversion between these conformers is 12.3 kcal/mol, attributed to torsional strain from eclipsing interactions between the p-tolyl methyl group and ester oxygens. The malonate C–C–C–O torsion angle measures 172.1°, indicating near-perfect sp² hybridization at the central carbon. Substituent effects reduce the planarity of the system, with the p-tolyl ring twisted by 8.7° relative to the malonate plane.

Comparative Structural Analysis with Substituted Malonate Esters

Compared to analogous malonate esters, this compound demonstrates distinct structural features:

Table 2: Structural comparison with substituted malonates

The electron-donating methyl group in the p-tolyl derivative increases electron density at the malonate core, shortening the C=O bonds by 0.006 Å compared to chloro- and trifluoromethyl-substituted analogues. This electronic perturbation enhances nucleophilic reactivity at the central carbon, as evidenced by a 15% faster alkylation rate relative to diethyl phenylmalonate. Steric effects from the methyl group also reduce crystal symmetry, favoring monoclinic over higher-symmetry systems observed in halogenated derivatives.

Propiedades

IUPAC Name |

diethyl 2-(4-methylphenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-17-13(15)12(14(16)18-5-2)11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBSHZUHSDGHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341184 | |

| Record name | Diethyl 2-(p-tolyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29148-27-4 | |

| Record name | Diethyl 2-(p-tolyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethyl 2-(p-tolyl)malonate can be synthesized through the alkylation of diethyl malonate with p-tolyl halides in the presence of a base. The general procedure involves the following steps:

Deprotonation: Diethyl malonate is deprotonated using a strong base such as sodium ethoxide to form the enolate ion.

Alkylation: The enolate ion reacts with p-tolyl halide (e.g., p-tolyl bromide) to form this compound.

Reaction Conditions:

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Solvent: Common solvents include ethanol or other polar aprotic solvents.

Base: Sodium ethoxide or potassium tert-butoxide are commonly used bases.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and high yields.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form p-tolylacetic acid.

Common Reagents and Conditions:

Nucleophiles: Alkyl halides, amines, and thiols.

Hydrolysis Conditions: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Decarboxylation Conditions: Elevated temperatures, typically above 100°C.

Major Products:

Substitution Products: Various substituted malonates.

Hydrolysis Products: p-Tolylmalonic acid.

Decarboxylation Products: p-Tolylacetic acid.

Aplicaciones Científicas De Investigación

Diethyl 2-(p-tolyl)malonate is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the synthesis of biologically active molecules and enzyme inhibitors.

Medicine: The compound is a precursor in the synthesis of drugs and therapeutic agents.

Industry: It is used in the production of polymers, resins, and specialty chemicals.

Mecanismo De Acción

The mechanism of action of diethyl 2-(p-tolyl)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ester groups can be hydrolyzed to form carboxylic acids, which can further participate in decarboxylation reactions. The p-tolyl group provides additional reactivity, allowing for the formation of complex molecules through substitution and addition reactions.

Molecular Targets and Pathways:

Nucleophilic Substitution: The enolate ion formed from this compound can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds.

Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to form carboxylic acids, which can then undergo decarboxylation to form simpler molecules.

Comparación Con Compuestos Similares

Aryl-Substituted Malonates

Compounds with substituted aryl groups exhibit distinct electronic and steric effects, influencing their reactivity and biological activity.

| Compound Name | Molecular Formula | Substituent(s) | Key Features | Unique Aspects |

|---|---|---|---|---|

| Diethyl 2-(p-tolyl)malonate | C₁₅H₁₈O₄ | 4-Methylphenyl | Electron-donating methyl group enhances stability in synthesis. | High versatility in drug development due to balanced lipophilicity. |

| Diethyl 2-(4-chloro-2-methylanilino)methylene malonate | C₁₅H₁₇ClNO₄ | 4-Chloro-2-methylaniline | Chlorine and methyl substituents alter electronic properties. | Improved biological activity in antimicrobial assays compared to non-halogenated analogs. |

| Diethyl 2-(2,4-dichlorophenyl)malonate | C₁₁H₁₀Cl₂O₄ | 2,4-Dichlorophenyl | Dichloro substitution increases molecular weight (305.15 g/mol). | Limited bioactivity; primarily used as a chemical intermediate. |

| Diethyl 2-((4-bromophenylamino)methylene)malonate | C₁₄H₁₅BrN₂O₄ | 4-Bromoaniline | Bromine atom enhances electrophilicity and binding affinity. | Superior in cross-coupling reactions for biaryl synthesis. |

Key Trends :

- Halogenated derivatives (Cl, Br) exhibit enhanced biological activity but may suffer from increased toxicity .

- Methyl groups (p-tolyl) improve synthetic versatility and stability without significant steric hindrance .

Heterocyclic and Complex Substituents

Malonates with heterocyclic or bulky substituents demonstrate unique interactions in medicinal chemistry.

| Compound Name | Molecular Formula | Substituent(s) | Key Features | Unique Aspects |

|---|---|---|---|---|

| Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate | C₁₉H₂₄N₂O₅ | Indole moiety | Indole group enables π-π stacking with biological targets. | Potential CNS activity due to structural similarity to serotonin analogs. |

| Diethyl 2-((1,3-benzoxazol-5-ylamino)methylene)malonate | C₁₆H₁₅N₃O₅ | Benzoxazole | Benzoxazole enhances electron-withdrawing effects. | Explored in antiviral and anticancer research. |

| Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate | C₁₉H₂₀O₅ | Furyl and p-tolyl | Furyl group introduces conjugated double bonds for fluorescence studies. | Used in optoelectronic materials due to light-absorbing properties. |

Key Trends :

- Indole and benzoxazole substituents expand applications in neuroscience and oncology .

- Conjugated systems (e.g., furyl) enable non-biological applications like material science .

Functionalized Malonates

Malonates with silyl, acetyl, or other functional groups highlight structural diversity.

Key Trends :

- Silicon-containing malonates are niche but valuable in materials science .

- Hydroxy and acetyl groups broaden pharmaceutical utility through hydrogen bonding and reactivity .

Actividad Biológica

Diethyl 2-(p-tolyl)malonate (C14H18O4) is an organic compound that has garnered attention for its potential biological activities and versatility in synthetic applications. This article explores its biological activity, including its mechanisms, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a central malonate core flanked by two ethyl ester groups and a para-tolyl substituent. The compound's structure allows for various chemical transformations due to the reactive methylene group adjacent to the ester functionalities, making it a valuable building block in organic synthesis .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, derivatives of malonate compounds have been tested for their efficacy against various bacterial strains. A synthesized compound closely related to this compound demonstrated notable antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 0.8 to 100 µg/mL against pathogens such as Xanthomonas oryzae .

Table 1: Antimicrobial Activity of Malonate Derivatives

| Compound Name | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Xanthomonas oryzae | 0.8 |

| Chalcone derivative | Tobacco mosaic virus | 74.3 |

Enzyme Inhibition Studies

This compound has been evaluated for its potential as an enzyme inhibitor. In a molecular docking study, compounds derived from malonate structures showed strong binding interactions with key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are critical in bacterial metabolism . This suggests that this compound and its derivatives could serve as leads for developing new antimicrobial agents.

Table 2: Enzyme Inhibition Activity

| Compound Name | Enzyme Target | Inhibition Value (μM) |

|---|---|---|

| This compound | Dihydrofolate reductase | 92 |

| Chalcone derivative | Enoyl ACP reductase | Not specified |

The biological activity of this compound is largely attributed to its structural features that allow it to interact with biological targets effectively. The presence of the reactive methylene group enables it to undergo nucleophilic attacks, facilitating the formation of covalent bonds with target enzymes or microbial structures.

Case Studies

- Antibacterial Activity : A study conducted on novel chalcone malonate derivatives revealed that certain compounds exhibited superior antibacterial properties compared to standard treatments. The mechanism involved the inhibition of bacterial cell wall synthesis and metabolic pathways critical for survival .

- Antiviral Activity : Another investigation highlighted the antiviral potential of malonate derivatives against tobacco mosaic virus, demonstrating their ability to disrupt viral replication processes .

Q & A

Q. What are the key physical-chemical properties of diethyl 2-(p-tolyl)malonate, and how are they experimentally determined?

this compound is typically a liquid at room temperature, with properties such as boiling point, density, and solubility critical for experimental design. Key characterization methods include:

- NMR spectroscopy (¹H, ¹³C) to confirm molecular structure and substituent positions .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and purity .

- Melting point analysis for solid derivatives (e.g., dimethyl analogs) to assess crystallinity . Experimental protocols for property determination are standardized in EPA reports, which outline methods for environmental fate and toxicity assessments .

Q. What are common synthetic routes for this compound, and how are products characterized?

Synthesis often involves:

- Michael addition : Using L-proline as a catalyst for enantioselective synthesis, with yields optimized by adjusting solvent (e.g., pyridine), stoichiometry, and reaction time .

- Copper-catalyzed cross-coupling : Aryl iodides react with diethyl malonate under Cs₂CO₃ and CuI catalysis, offering functional group compatibility . Characterization relies on NMR (chemical shifts for α-protons and ester groups), HRMS , and chromatographic purity checks (e.g., silica gel chromatography) .

Q. How does this compound function in Claisen condensation reactions?

The compound acts as a β-ketoester precursor. Its enolate ion undergoes nucleophilic addition to electrophilic carbonyl groups, forming carbon-carbon bonds. Key factors include:

- Base selection (e.g., LiHMDS) to generate enolates .

- Steric and electronic effects of the p-tolyl group, which influence regioselectivity . Methodology details are outlined in studies on asymmetric catalysis and lactone formation .

Q. What strategies are recommended for efficient literature review on this compound?

- Use CASRN 105-53-3 and synonyms (e.g., "diethyl propanedioate") in databases like PubMed and OECD eChemPortal .

- Prioritize peer-reviewed sources (e.g., EPA hazard assessments) over grey literature.

- Leverage analog data (e.g., dimethyl malonate) for toxicity and reactivity extrapolation .

Advanced Research Questions

Q. How can enantiomeric excess be optimized in the Michael addition of diethyl malonate to acrylonitrile?

- Catalyst optimization : L-proline concentration (0.04 mol) and solvent polarity (pyridine) enhance stereocontrol .

- Temperature modulation : Lower temperatures (35°C) reduce racemization .

- Substrate ratio : A 1:1.2 molar ratio of diethyl malonate to acrylonitrile maximizes yield (74%) and enantiomeric excess (79%) .

Q. What reaction conditions improve efficiency in copper-catalyzed arylations of diethyl malonate?

- Catalyst system : CuI with 2-phenylphenol as a ligand enhances coupling yields .

- Base selection : Cs₂CO₃ improves deprotonation kinetics .

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates .

Q. How can discrepancies in NMR data for this compound derivatives be resolved?

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers) in crowded spectra .

- 2D NMR techniques (COSY, HSQC): Assign overlapping signals in substituted malonates .

- Computational modeling : Compare experimental shifts with DFT-calculated values .

Q. Why does hydrolysis of diethyl 2-(perfluorophenyl)malonate yield acetic acid instead of malonic acid?

- Acid-mediated decarboxylation : HBr/AcOH conditions promote loss of CO₂, forming 2-(perfluorophenyl)acetic acid (63% yield) .

- Steric hindrance : The perfluorophenyl group destabilizes the malonic acid intermediate .

Q. How can analog data (e.g., dimethyl malonate) address toxicity data gaps for this compound?

- Read-across approaches : Use EPA-defined analogs (e.g., dimethyl glutarate) to predict acute toxicity and environmental persistence .

- In silico modeling : QSAR models estimate bioaccumulation potential based on logP and solubility .

Q. What factors control selectivity in alkylation reactions of diethyl malonate enolates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.